2,3,4,5-四氟-6-硝基苯胺

描述

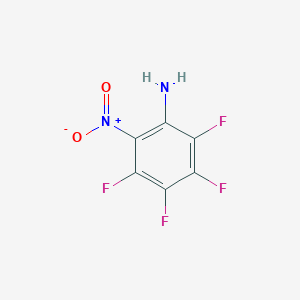

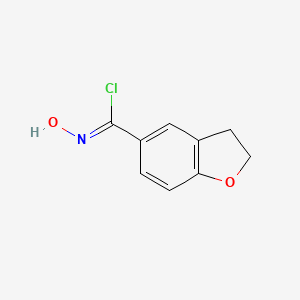

2,3,4,5-Tetrafluoro-6-nitroaniline is a chemical compound with the molecular formula C6H2F4N2O2 . It has a molecular weight of 210.08600 . The compound is also known by the name nitro-2-amino-3,4,5,6-tetrafluorobenzene .

Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrafluoro-6-nitroaniline consists of six carbon atoms, two hydrogen atoms, four fluorine atoms, two nitrogen atoms, and two oxygen atoms . The exact mass of the molecule is 210.00500 .科学研究应用

四氟苯杂环的合成

2,3,4,5-四氟-6-硝基苯胺是通过五氟硝基苯的胺化作用合成的,已被用作合成各种四氟苯杂环的前体。这些包括苯并咪唑、三唑和喹喔啉,它们在杀菌活性中具有应用 (Heaton, Hill, & Drakesmith, 1997)。

质谱探索

该化合物已在负离子电喷雾质谱的背景下进行了研究。它在质谱仪中的独特碎片模式,尤其是在负离子模式中,有助于区分异构结构,这在分析化学中很有价值 (Gierczyk, Grajewski, & Zalas, 2006)。

催化还原研究

已经进行了硝基苯胺的催化还原研究,包括 2,3,4,5-四氟-6-硝基苯胺。这项研究对于了解这些化合物向毒性较低且对环境无害的产品的转化非常重要 (Naseem, Begum, & Farooqi, 2017)。

氢键研究

已经进行了 C 取代的硝基苯胺的氢键性质的研究,提供了对分子结构和相互作用的见解。这项研究对于了解此类化合物的化学行为和潜在应用具有重要意义 (Glidewell, Low, McWilliam, Skakle, & Wardell, 2002)。

环境处理技术

已经对含有硝基苯胺化合物的废水的强化处理进行了研究。这包括对各种处理技术及其去除环境中这些有毒化合物效率的研究 (Mei et al., 2020)。

安全和危害

2,3,4,5-Tetrafluoro-6-nitroaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and proteins, affecting their function and activity .

Mode of Action

It’s possible that the compound interacts with its targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, or alteration of protein conformation .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects on cellular processes .

Result of Action

The compound’s effects would likely depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,5-Tetrafluoro-6-nitroaniline . These factors could include temperature, pH, presence of other molecules, and the specific cellular environment.

属性

IUPAC Name |

2,3,4,5-tetrafluoro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4N2O2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/h11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGOZLMDKSUORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrafluoro-6-nitroaniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2849373.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2849375.png)

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2849378.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2849388.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2849390.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide](/img/structure/B2849392.png)